5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate
Description
Synthesis Analysis
Steroidal compounds like 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate are typically synthesized through complex organic reactions that introduce specific functional groups to the sterol backbone. For example, the synthesis and crystal structure of closely related sterols have been described, demonstrating techniques like bromination and epoxidation to introduce bromo and epoxy groups, respectively (Conner et al., 1977). These methods are crucial for tailoring steroidal molecules for various scientific investigations.
Molecular Structure Analysis
The molecular structure of steroidal compounds is crucial for their biological and chemical properties. Single crystal structural analysis can reveal the precise arrangement of atoms and the configuration of functional groups, as seen in the synthesis and analysis of related compounds (Conner et al., 1977). Such analyses help understand the compound's three-dimensional conformation and its implications on reactivity and interaction with biological systems.
Chemical Reactions and Properties
The chemical properties of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate, such as its reactivity towards different chemical agents, can be inferred from studies on similar steroidal compounds. For example, the reactivity of epoxycholestan derivatives under various conditions can shed light on the potential reactions this compound might undergo, including further functionalization or transformation into other steroidal structures (Jennings & Bengtson, 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the behavior of 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate in various environments. The crystal structure analysis provides insights into the compound's stability, packing, and intermolecular interactions, which are essential for its application in scientific research (Conner et al., 1977).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and potential for chemical modifications, are fundamental for utilizing 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate in research. Studies on steroidal epoxy and bromo derivatives offer valuable information on how such functional groups influence the molecule's overall chemical behavior and its interactions within biological systems or during further synthetic modifications (Jennings & Bengtson, 1978).
Scientific Research Applications
Alternate Pathways in Neuroendocrinology
Androgen Metabolites and Brain Function : Research highlights the role of androgen metabolites, particularly focusing on dihydrotestosterone metabolites like 5alpha-androstane, in modulating stress responses and neural protection. These metabolites act through estrogen receptors, suggesting an alternate pathway for androgen regulation of brain functions, which could be relevant to the understanding of neuroendocrinology and potential therapeutic applications (Handa et al., 2008).
Bioactive Compounds in Chemistry
Triazole Derivatives : The study on 1,2,4-triazole derivatives outlines their broad antimicrobial, antifungal, and anti-inflammatory activities. This research sheds light on the chemical modeling and biological applications of such derivatives, offering insights into rational ways of synthesizing biologically active substances (Ohloblina, 2022).
Polyphenols and Health
Chlorogenic Acid (CGA) : CGA is identified as a bioactive compound with multiple therapeutic roles, including antioxidant, cardioprotective, and antihypertensive activities. Its significance in treating metabolic disorders highlights the potential of naturally occurring phenolic compounds in health and disease management (Naveed et al., 2018).
Natural and Synthetic Epoxy Compounds
Epoxy Acetylenic Lipids : The review on acetylenic epoxides, both natural and synthetic, emphasizes their anticancer, cytotoxic, and antibacterial activities. These compounds are highlighted for their importance as sources of pharmacologically potent agents, suggesting the potential for drug discovery and therapeutic applications (Kuklev & Dembitsky, 2014).
properties
IUPAC Name |
[(1R,2S,5R,6R,9S,10S,12R,13R,15S)-13-bromo-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-15-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47BrO3/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-26-29(30)16-21(33-20(4)31)11-14-28(29,17-32-26)25(22)12-13-27(23,24)5/h18-19,21-26H,6-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26-,27-,28+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEACHZHDRMYMDK-FMSSLCCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)CO4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)CO4)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925272 | |
Record name | 5-Bromo-6,19-epoxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate | |
CAS RN |
1258-07-7 | |
Record name | 5alpha-Bromo-6,19-epoxycholestan-3beta-ol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001258077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-6,19-epoxycholestan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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